molecular formula C5H10ClNO3 B13735122 Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride

Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride

Cat. No.: B13735122
M. Wt: 167.59 g/mol
InChI Key: IWZLDEFPJUUVDE-UHFFFAOYSA-N
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Description

Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride is a heterocyclic compound featuring a five-membered ring with one nitrogen and one oxygen atom. This compound is significant in various fields due to its unique chemical structure and properties. It is often used as an intermediate in the synthesis of more complex molecules and has applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino cyclization/decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction proceeds under mild conditions and yields the target oxazolidine derivatives in good to excellent yields.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolidinones.

    Reduction: Reduction reactions can convert it into different oxazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include oxazolidinones, substituted oxazolidines, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting bacterial infections.

    Industry: The compound is used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. This leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 1,3-oxazolidine-4-carboxylate;hydrochloride include:

    Oxazolidinones: These compounds share the oxazolidine ring structure and have similar chemical properties.

    Oxazolines: These are five-membered heterocycles with one nitrogen and one oxygen atom, similar to oxazolidines.

    Thiazolidines: These compounds have a sulfur atom in place of the oxygen atom in the ring structure.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C5H10ClNO3

Molecular Weight

167.59 g/mol

IUPAC Name

methyl 1,3-oxazolidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C5H9NO3.ClH/c1-8-5(7)4-2-9-3-6-4;/h4,6H,2-3H2,1H3;1H

InChI Key

IWZLDEFPJUUVDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COCN1.Cl

Origin of Product

United States

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